N-(2-chloro-4-fluorobenzyl)-1-(3-phenoxypyrazin-2-yl)piperidine-4-carboxamide

Descripción

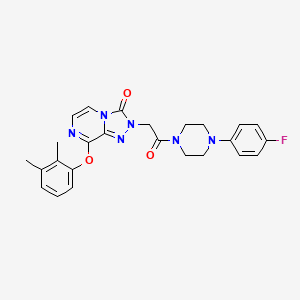

N-(2-chloro-4-fluorobenzyl)-1-(3-phenoxypyrazin-2-yl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a 2-chloro-4-fluorobenzyl group on the amide nitrogen and a 3-phenoxypyrazin-2-yl substituent on the piperidine ring. Its molecular formula is C₂₃H₂₁ClFN₄O₂ (exact mass: 440.1415 g/mol) .

Propiedades

IUPAC Name |

8-(2,3-dimethylphenoxy)-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]pyrazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25FN6O3/c1-17-4-3-5-21(18(17)2)35-24-23-28-32(25(34)31(23)11-10-27-24)16-22(33)30-14-12-29(13-15-30)20-8-6-19(26)7-9-20/h3-11H,12-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBDRXXTJGBAOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25FN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-chloro-4-fluorobenzyl)-1-(3-phenoxypyrazin-2-yl)piperidine-4-carboxamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, a phenoxy group, and a chloro-fluorobenzyl moiety. Its molecular formula is C18H19ClF N3O, with a molecular weight of approximately 343.81 g/mol.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter levels, particularly serotonin and dopamine, which are critical in various neurological disorders.

- Anticonvulsant Activity : Preliminary studies suggest that it may possess anticonvulsant properties, making it a candidate for epilepsy treatment.

- Antioxidant Effects : The compound appears to have antioxidant properties, which could protect neuronal cells from oxidative stress.

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cell viability and proliferation in various cell lines. Results indicate:

- Cell Viability : The compound exhibited dose-dependent effects on cell viability in neuroblastoma and glioblastoma cell lines.

- Proliferation Inhibition : Significant inhibition of cell proliferation was observed at higher concentrations, suggesting potential anti-cancer properties.

In Vivo Studies

In vivo studies using murine models have provided insights into the pharmacokinetics and therapeutic efficacy of the compound:

Case Studies

A notable case study involved the administration of the compound in a mouse model of epilepsy. The results indicated:

- Seizure Reduction : Mice treated with the compound displayed a marked decrease in seizure episodes compared to control groups.

- Neurochemical Changes : Analysis revealed alterations in levels of key neurochemicals, supporting the hypothesis of its neuroprotective role.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogs

Core Structural Similarities

The compound shares a piperidine-4-carboxamide backbone with multiple analogs, which is a common scaffold in medicinal chemistry due to its conformational flexibility and ability to engage in hydrogen bonding. Key structural variations among analogs include:

- Substituents on the benzyl group (e.g., halogenation, methoxy, or trifluoromethyl groups).

- Heterocyclic attachments (e.g., pyrazine, pyrimidine, oxazole, or benzothiazole).

- Modifications to the sulfonyl/carboxamide linker (e.g., sulfonyl vs. carbonyl groups).

Detailed Comparison Table

Key Observations

Halogenation Effects

- The 2-chloro-4-fluorobenzyl group in the target compound may enhance lipophilicity and target binding compared to analogs with single halogens (e.g., 4-fluorobenzyl in ). Chlorine’s electronegativity and fluorine’s small size could optimize steric and electronic interactions .

- In , halogenated sulfonyl groups (e.g., 3-fluorophenylsulfonyl in 4–9) showed moderate yields (47–72%), suggesting synthetic challenges with bulkier halogens .

Heterocyclic Modifications

- The 3-phenoxypyrazine group distinguishes the target compound from pyrimidine-based analogs (e.g., 6-phenoxypyrimidin-4-yl in ). Pyrazine’s nitrogen-rich structure may favor interactions with polar enzymatic pockets.

- Oxazole-containing analogs () demonstrated high purity (>98%) and efficacy against HCV, highlighting the role of heterocycles in antiviral activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.